molecular formula C18H20FN3O2S B2499261 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396860-90-4

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2499261
CAS RN: 1396860-90-4
M. Wt: 361.44
InChI Key: VVSVEJCDLZOCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a derivative of 1-thia-4-azaspiro[4.5]decane . It is part of a class of compounds that have been synthesized and studied for their anticancer activity .


Synthesis Analysis

The synthesis of this compound involves the creation of new 1-thia-4-azaspiro[4.5]decane derivatives, and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds . The thioglycoside derivatives of the synthesized compounds were created through glycosylation reactions using acetylated glycosyl bromides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1-thia-4-azaspiro[4.5]decane core. This core is attached to a 4-fluorophenyl group and a 1-methyl-1H-pyrazol-5-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of new 1-thia-4-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds . Glycosylation reactions were also used to create the thioglycoside derivatives .


Physical And Chemical Properties Analysis

The compound is a yellow powder with a melting point of 145–146 °C . The IR spectrum shows peaks at 3275 cm^-1 (NH), 3050 cm^-1 (C-H aromatic), 2938 cm^-1 (C-H aliphatic), and 1612 cm^-1 (C=N) .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates promising anti-breast cancer potential. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests that it could be explored further as a potential therapeutic agent against breast cancer .

Medicinal Chemistry

Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding affinity. The C-F bond, more stable than the C-H bond, contributes to their effectiveness. Researchers can investigate this compound’s potential as a drug agent or explore modifications for specific therapeutic purposes .

Organic Synthesis

Pyrazoles and their derivatives play essential roles in various biological activities. This compound, being a fluorinated pyrazole, can be synthesized through different methods, such as the Knorr reaction or the pyrazoline pathway. Its unique structure opens avenues for organic synthesis and the development of novel compounds .

Antimicrobial and Anti-Inflammatory Properties

Pyrazoles have demonstrated antimicrobial and anti-inflammatory effects. Researchers can explore whether this compound exhibits similar properties, potentially leading to new drugs or therapies .

Antioxidant and Cytotoxicity Activity

Given the diverse functions of pyrazoles, investigating the antioxidant and cytotoxic properties of this compound could yield valuable insights. These properties are relevant in the context of disease prevention and treatment .

Analgesic Applications

Pyrazoles have been associated with analgesic effects. Researchers may explore whether this compound possesses similar pain-relieving properties .

Future Directions

The future directions for this compound could involve further studies on its anticancer activity and potential applications in chemotherapy. The development of novel selective anticancer agents with minimal side effects is a current focus in cancer treatment research .

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c1-21-16(12-15(20-21)13-2-4-14(19)5-3-13)17(23)22-8-6-18(7-9-22)24-10-11-25-18/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSVEJCDLZOCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.